3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide
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Description
3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.379. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines and related compounds involves reactions with primary and secondary amines to form substituted amides and cyclization processes to produce novel structures with potential biological activities. These synthetic pathways are crucial for developing compounds with enhanced antimicrobial and cytotoxic properties. The characterization of these compounds is confirmed through various spectroscopic and spectrometric techniques, including IR, NMR, and mass spectrometry, which ensure the accurate identification of the synthesized derivatives (Eleev, Kutkin, & Zhidkov, 2015).
Antimicrobial and Anticancer Activity
Several studies have focused on evaluating the antimicrobial and anticancer activities of synthesized derivatives. Novel analogs have shown promising antibacterial activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, indicating their potential as therapeutic agents in combating infectious diseases. Additionally, cytotoxic activities against different cancer cell lines have been assessed, revealing the potential of these compounds in cancer therapy. The structure-activity relationships derived from these studies are instrumental in guiding the design of more effective antimicrobial and anticancer agents (Palkar et al., 2017).
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-25-8-9-28-18-7-6-14(10-15(18)20(25)27)22-19(26)17-11-16(23-24-17)12-2-4-13(21)5-3-12/h2-7,10-11H,8-9H2,1H3,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNUSAGGJUSPNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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